5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline
Description
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is a fluorinated aromatic amine with the molecular formula C₈H₇ClF₂NO (calculated molecular weight: ~206.6 g/mol). The compound features a chloro substituent at position 5, a fluoro group at position 2, and a 2-fluoroethoxy group at position 4 of the aniline ring. The 2-fluoroethoxy substituent introduces both ether and fluorine functionalities, which influence its electronic and steric properties. This compound is structurally tailored for applications in pharmaceutical intermediates and agrochemical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-3-7(12)6(11)4-8(5)13-2-1-10/h3-4H,1-2,12H2 |
InChI Key |
LFFYXWLGRRVING-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OCCF)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-chloro-2-fluoro-4-nitroaniline with 2-fluoroethanol under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro and chloro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Scientific Research Applications
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Polarity :
- The 2-fluoroethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group (CF₃) in its analog, leading to milder deactivation of the aromatic ring. This enhances electrophilic substitution reactivity compared to CF₃-substituted derivatives .
- The boronate ester substituent enables participation in cross-coupling reactions, a feature absent in the target compound .
Synthetic Utility :
- The trifluoromethyl analog is synthesized via a high-yield (>80%) method using palladium catalysis, contrasting with the target compound’s synthesis, which likely involves nucleophilic substitution for the 2-fluoroethoxy group .
- The boronate ester derivative (MW 297.52 g/mol) is tailored for Suzuki-Miyaura couplings, highlighting divergent synthetic pathways compared to the target compound’s ether-linked substituent .
Reactivity and Stability
- Electrophilic Substitution :
The 2-fluoroethoxy group in the target compound moderately deactivates the aromatic ring, making it less reactive than the CF₃-substituted analog but more reactive than nitro- or trifluoromethoxy-containing derivatives (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline, CAS 35375-74-7) . - Stability : Fluorinated ethoxy groups exhibit higher hydrolytic stability compared to ester or boronate functionalities, which may degrade under acidic or aqueous conditions .
Biological Activity
5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes halogen substitutions that can influence its interaction with biological targets. This article reviews the biological activity of this compound, supported by relevant data and case studies.
- Chemical Formula : C10H10ClF2N
- Molecular Weight : 221.64 g/mol
- Structure : The compound features a chloro group, two fluoro groups, and an ethoxy substituent that contribute to its reactivity and potential biological interactions.
The biological activity of 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as a modulator of various receptors or enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that fluorinated anilines exhibit antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting that 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline may also possess such activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Neuroprotective Effects
Fluorinated compounds have been investigated for their neuroprotective effects against neurodegenerative diseases. A case study highlighted the potential of similar compounds to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell lines.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline has moderate cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies
- Neuroprotective Mechanisms : A study evaluated the neuroprotective effects of similar fluorinated anilines in models of oxidative stress-induced neurotoxicity. The results indicated a significant reduction in cell death and preservation of mitochondrial function.
- Antimicrobial Screening : In a comparative study, various fluorinated anilines were screened for their antibacterial properties against resistant strains of bacteria, revealing promising results for 5-Chloro-2-fluoro-4-(2-fluoroethoxy)aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
